

# Application Notes and Protocols for CZC-25146 Hydrochloride in Mouse Models

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## Compound of Interest

Compound Name: CZC-25146 hydrochloride

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## Abstract

**CZC-25146 hydrochloride** is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.[1][2] This document provides detailed application notes and protocols for the use of **CZC-25146 hydrochloride** in mouse models, based on currently available preclinical data. It includes information on dosage, administration routes, and pharmacokinetic parameters, as well as a detailed protocol for a 14-day oral administration study. Additionally, a diagram of the LRRK2 signaling pathway and a general experimental workflow are provided to guide researchers in their study design.

## Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[3] The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a prime target for therapeutic intervention.[3][4] CZC-25146 is a potent inhibitor of both wild-type and G2019S mutant LRRK2, with IC<sub>50</sub> values of 4.76 nM and 6.87 nM, respectively.[5] It has been shown to attenuate mutant LRRK2-induced neuronal injury in vitro and exhibits favorable pharmacokinetic properties in mice, making it a valuable tool for in vivo research.[6] These application notes are intended to provide researchers with the necessary information to design and execute preclinical studies using **CZC-25146 hydrochloride** in mouse models.

## Data Presentation

### In Vivo Dosage and Administration of CZC-25146

#### Hydrochloride in Mice

Administration Route	Dosage	Study Duration	Mouse Model	Observed Effects	Reference
Intravenous (i.v.)	1 mg/kg	Single dose	Male CD-1 mice	Favorable pharmacokinetic properties	[7]
Oral (p.o.)	5 mg/kg	Single dose	Male CD-1 mice	Favorable pharmacokinetic properties	[7]
Oral (p.o.)	250 mg/kg	14 days	Mice overexpressing human polymeric ATZ	Reduction in ATZ polymer levels	[8]

### Pharmacokinetic Parameters of CZC-25146 in Male CD-1 Mice

Parameter	Intravenous (1 mg/kg)	Oral (5 mg/kg)
CL (L/h/kg)	2.3	-
Vss (L/kg)	5.4	-
t <sub>1/2</sub> (h)	1.6	1
Tmax (h)	-	1

Data sourced from MedChemExpress product information, specific publication not cited.[7]

## Experimental Protocols

### Protocol 1: 14-Day Oral Administration of **CZC-25146 Hydrochloride**

This protocol is based on a study that demonstrated the efficacy of CZC-25146 in a mouse model of alpha-1 antitrypsin deficiency.

Objective: To evaluate the in vivo efficacy of **CZC-25146 hydrochloride** in reducing the accumulation of a pathogenic protein after chronic oral administration.

Materials:

- **CZC-25146 hydrochloride**
- Vehicle for oral gavage (e.g., Carboxymethylcellulose sodium (CMC-Na) solution)
- Transgenic mouse model (e.g., mice overexpressing human polymeric alpha-1 antitrypsin)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Standard laboratory equipment for animal handling and dosing

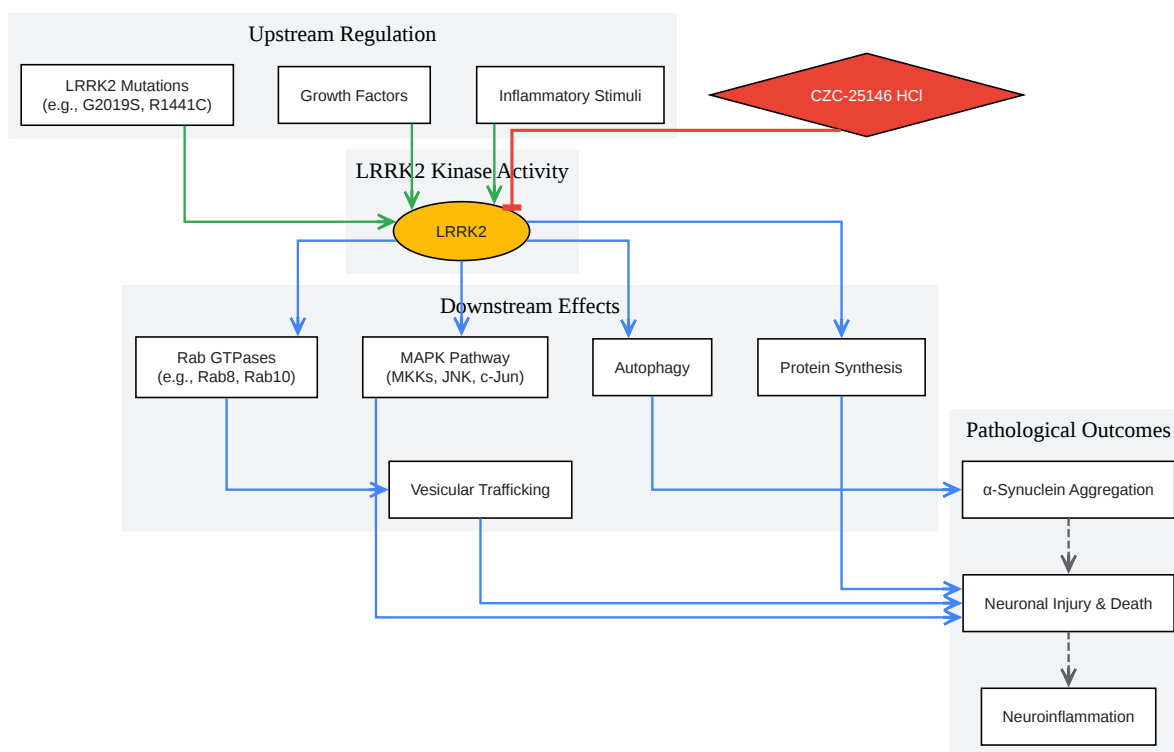
Procedure:

- **Animal Model:** Utilize a relevant transgenic mouse model. For example, a model overexpressing human polymeric alpha-1 antitrypsin (ATZ) can be used to study the effects on protein aggregation.[8]
- **Acclimatization:** House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the start of the experiment.
- **Preparation of Dosing Solution:**
  - Calculate the required amount of **CZC-25146 hydrochloride** based on the desired dose (250 mg/kg) and the number and weight of the mice.

- Prepare a homogeneous suspension of CZC-25146 in a suitable vehicle such as CMC-Na solution. A final concentration of, for example, 25 mg/mL would allow for a dosing volume of 10  $\mu$ L/g of body weight.
- Prepare the vehicle control solution (CMC-Na solution without the compound).
- It is recommended to prepare the dosing solutions fresh daily.
- Dosing:
  - Weigh each mouse daily to ensure accurate dosing.
  - Administer the **CZC-25146 hydrochloride** suspension or vehicle control via oral gavage once daily for 14 consecutive days.
- Endpoint Analysis:
  - At the end of the 14-day treatment period, euthanize the mice.
  - Collect relevant tissues for analysis. In the case of the ATZ mouse model, this would be the liver.
  - Analyze the levels of the target protein (e.g., ATZ polymers) using appropriate techniques such as Western blotting or immunohistochemistry.

## Mandatory Visualization

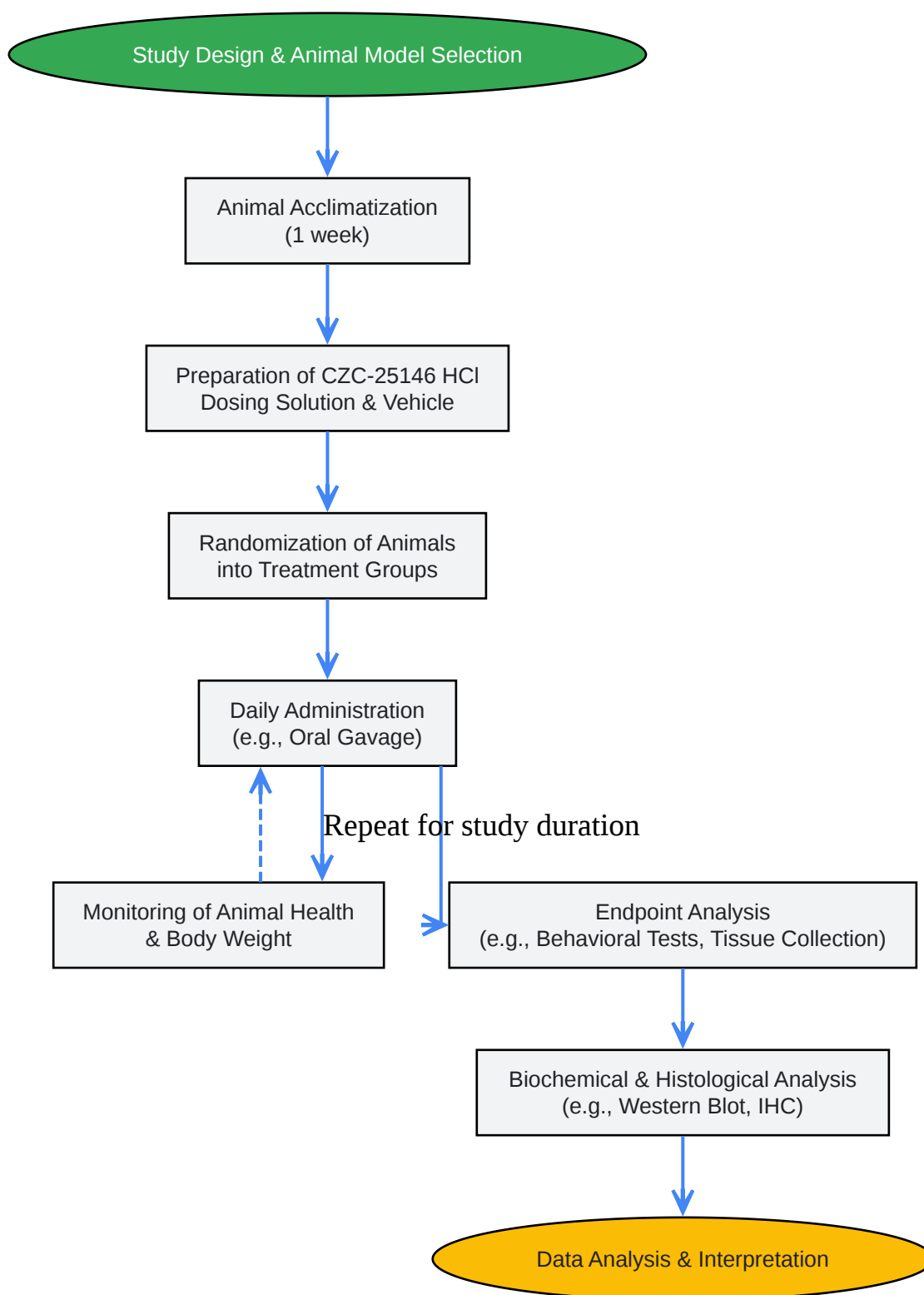
### LRRK2 Signaling Pathway



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Caption: LRRK2 signaling pathway and the inhibitory action of CZC-25146 HCl.

## Experimental Workflow for In Vivo Studies with CZC-25146 Hydrochloride



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Caption: General experimental workflow for in vivo studies using CZC-25146 HCl.

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